molecular formula C17H18BrClN2O4S B5147653 N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide

N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide

Cat. No.: B5147653
M. Wt: 461.8 g/mol
InChI Key: MAPFZGSKCKPGMD-UHFFFAOYSA-N
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Description

N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide is a synthetic organic compound that features a combination of bromobenzyl, chlorophenylsulfonyl, and hydroxyethyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: 4-bromobenzyl chloride, 4-chlorophenylsulfonyl chloride, glycinamide, and 2-hydroxyethylamine.

    Step 1: Reaction of glycinamide with 4-bromobenzyl chloride in the presence of a base (e.g., triethylamine) to form N2-(4-bromobenzyl)glycinamide.

    Step 2: Reaction of N2-(4-bromobenzyl)glycinamide with 4-chlorophenylsulfonyl chloride in the presence of a base to form N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide.

    Step 3: Reaction of N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide with 2-hydroxyethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromobenzyl and chlorophenylsulfonyl groups can be reduced under specific conditions.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN~3~) or thiols (R-SH) can be used.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding reduced compounds.

    Substitution: Formation of azide or thiol-substituted products.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions or protein modifications.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.

    Chemical Reactivity: The presence of reactive functional groups (e.g., bromine, sulfonyl) allows it to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(2-hydroxyethyl)glycinamide
  • N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-(2-hydroxyethyl)glycinamide
  • N~2~-(4-bromobenzyl)-N~2~-(4-methylphenylsulfonyl)-N-(2-hydroxyethyl)glycinamide

Uniqueness

N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide is unique due to the combination of bromobenzyl and chlorophenylsulfonyl groups, which may impart specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN2O4S/c18-14-3-1-13(2-4-14)11-21(12-17(23)20-9-10-22)26(24,25)16-7-5-15(19)6-8-16/h1-8,22H,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPFZGSKCKPGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CC(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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